- An amphiphilic pyrene sheet for selective functionalization of grapheneChemical Communications (Cambridge, 2011, 47(29), 8259-8261,
Cas no 95970-08-4 (1,4-dibromo-2-methoxybenzene)

1,4-dibromo-2-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 2,5-Dibromoanisole
- 1,4-dibromo-2-methoxybenzene
- 1,4-dibromo-2-methoxy-benzene
- 1,4-dibromo-3-methoxybenzene
- 2,4-DICHLOROBENZENEDIAZONIUM 1,5-NAPHTHALENEDISULFONATE HYDRATE
- Benzene,1,4-dibromo-2-methoxy
- 1,4-Dibromo-2-methoxybenzene (ACI)
-
- MDL: MFCD07780698
- インチ: 1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
- InChIKey: YJGNTPRGNRICPY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(OC)C(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 263.87900
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
じっけんとくせい
- 密度みつど: 1.823±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 257-261 ºC
- フラッシュポイント: 99.1±20.3 ºC,
- ようかいど: 極微溶性(0.26 g/l)(25ºC)、
- PSA: 9.23000
- LogP: 3.22020
1,4-dibromo-2-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM195083-100g |
1,4-dibromo-2-methoxybenzene |
95970-08-4 | 95+% | 100g |
$355 | 2022-06-09 | |
eNovation Chemicals LLC | D565550-10g |
2,5-Dibromoanisole |
95970-08-4 | 97% | 10g |
$380 | 2023-09-03 | |
eNovation Chemicals LLC | D961328-100g |
Benzene, 1,4-dibromo-2-methoxy- |
95970-08-4 | 97% | 100g |
$160 | 2024-06-06 | |
Chemenu | CM195083-500g |
1,4-dibromo-2-methoxybenzene |
95970-08-4 | 95+% | 500g |
$1047 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SU659-5g |
1,4-dibromo-2-methoxybenzene |
95970-08-4 | 98% | 5g |
465.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | D565550-25g |
2,5-Dibromoanisole |
95970-08-4 | 97% | 25g |
$98 | 2024-05-24 | |
Enamine | EN300-1897812-100.0g |
1,4-dibromo-2-methoxybenzene |
95970-08-4 | 95% | 100g |
$850.0 | 2023-06-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1099-5G |
1,4-dibromo-2-methoxybenzene |
95970-08-4 | 95% | 5g |
¥ 534.00 | 2023-04-12 | |
Enamine | EN300-1897812-0.1g |
1,4-dibromo-2-methoxybenzene |
95970-08-4 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
eNovation Chemicals LLC | D565550-1g |
2,5-Dibromoanisole |
95970-08-4 | 97% | 1g |
$58 | 2024-05-24 |
1,4-dibromo-2-methoxybenzene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acidsChemical Science, 2018, 9(15), 3860-3865,
ごうせいかいろ 3
1.2 Reagents: Water
- Thienopyridines as melanin-concentrating hormone receptor antagonists, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) ; 40 - 65 °C
- Method for preparing 2,5-dibromophenol, China, , ,
ごうせいかいろ 5
- Polybromo-aromatic compounds. III. Synthesis of bromo-substituted anisolesZhurnal Organicheskoi Khimii, 1984, 20(12), 2588-99,
ごうせいかいろ 6
1.2 Reagents: Ammonia Solvents: Water
- Active Molybdenum-Based Anode for Dehydrogenative Coupling ReactionsAngewandte Chemie, 2018, 57(9), 2450-2454,
ごうせいかいろ 7
- Polybromo aromatic compounds. IV. Methoxydebromination of polybromobenzenes in pyridineZhurnal Organicheskoi Khimii, 1988, 24(3), 577-83,
1,4-dibromo-2-methoxybenzene Raw materials
- 1,2,4-Tribromobenzene
- 2,5-Dibromo-4-methoxyaniline
- 4-Bromo-3-methoxyaniline
- 2,5-Dibromophenol
- 4-Bromo-2-methoxybenzoic acid
- 1,4-Dibromo-2-fluorobenzene
1,4-dibromo-2-methoxybenzene Preparation Products
1,4-dibromo-2-methoxybenzene 関連文献
-
1. Displacement of an acetamido- and a nitro-group during bromination of an aromatic compoundCharles R. Harrison,J. F. W. McOmie J. Chem. Soc. C 1966 997
1,4-dibromo-2-methoxybenzeneに関する追加情報
Chemical Profile of 1,4-dibromo-2-methoxybenzene (CAS No. 95970-08-4)
1,4-dibromo-2-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 95970-08-4, is a brominated aromatic compound featuring a methoxy substituent on its benzene ring. This chemical entity has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural framework, which makes it a valuable intermediate in the development of various bioactive molecules.
The molecular structure of 1,4-dibromo-2-methoxybenzene consists of a benzene ring substituted with two bromine atoms at the 1 and 4 positions, and a methoxy group at the 2 position. This particular arrangement imparts unique reactivity patterns, making it a useful precursor for further functionalization. The presence of both bromine and methoxy groups allows for selective transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings, which are pivotal in modern synthetic chemistry.
In recent years, 1,4-dibromo-2-methoxybenzene has been extensively explored in the synthesis of pharmaceutical intermediates. Its brominated aromatic core serves as a scaffold for constructing more complex molecules with potential therapeutic applications. For instance, researchers have utilized this compound in the preparation of antiviral and anticancer agents. The bromine atoms can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups that are essential for drug design.
One notable application of 1,4-dibromo-2-methoxybenzene is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in anticancer therapies. By incorporating this compound into the structure of kinase inhibitors, scientists can modulate specific signaling pathways implicated in diseases such as cancer. The methoxy group provides a handle for further derivatization, allowing for fine-tuning of the inhibitor's binding affinity and selectivity.
Moreover, 1,4-dibromo-2-methoxybenzene has found utility in the development of materials with specialized properties. Its aromatic nature and halogen substituents make it an excellent candidate for designing organic semiconductors and liquid crystals. These materials are integral to advanced technologies such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The ability to modify its structure through cross-coupling reactions enables the creation of tailored materials with enhanced performance characteristics.
The synthesis of 1,4-dibromo-2-methoxybenzene typically involves bromination and methylation reactions starting from commercially available precursors such as anisole (methoxybenzene). The bromination step is often carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. Subsequent methylation or other functionalizations can be performed to achieve the desired product.
Recent advancements in synthetic methodologies have further enhanced the accessibility and efficiency of producing 1,4-dibromo-2-methoxybenzene. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision. These techniques have not only improved yield but also reduced the environmental impact of synthetic processes by minimizing waste generation.
In conclusion, 1,4-dibromo-2-methoxybenzene (CAS No. 95970-08-4) is a multifaceted chemical entity with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic transformations, making it an indispensable intermediate in modern chemical research. As our understanding of its reactivity evolves, so too will its role in developing innovative solutions across multiple industries.
95970-08-4 (1,4-dibromo-2-methoxybenzene) 関連製品
- 1255666-96-6(5,5-Difluoropiperidine-3-carboxylic acid)
- 2034379-67-2((2-chlorophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone)
- 288309-10-4(1-(isoquinolin-7-yl)ethanone)
- 1396709-10-6(N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
- 6515-18-0(1-(2-Methoxymethoxy-phenyl)ethanone)
- 2287302-00-3(1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine)
- 2171811-39-3({1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine)
- 2228194-81-6(O-{2-methyl-2-5-(trifluoromethyl)furan-2-ylpropyl}hydroxylamine)
- 1955554-33-2(2-phenyl-octahydrofuro3,2-bpyridine)




